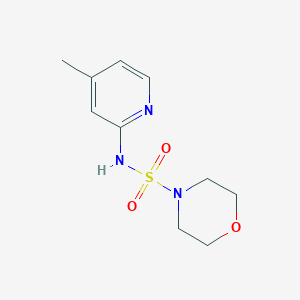
N-(4-methyl-2-pyridinyl)-4-morpholinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methyl-2-pyridinyl)-4-morpholinesulfonamide, commonly known as Methylmorpholine sulfonamide (MMS), is a chemical compound used in scientific research for its unique properties. MMS is a white crystalline powder that is soluble in water and organic solvents. It is synthesized by the reaction of 4-methyl-2-pyridinecarboxylic acid with morpholine and sulfamic acid. MMS has a wide range of applications in scientific research due to its ability to inhibit specific enzymes and proteins.
Mécanisme D'action
N-(4-methyl-2-pyridinyl)-4-morpholinesulfonamide acts as an inhibitor of specific enzymes and proteins by binding to their active sites and preventing them from carrying out their normal functions. N-(4-methyl-2-pyridinyl)-4-morpholinesulfonamide is a sulfonamide compound, which means it contains a sulfonamide group (-SO2NH2) that can form hydrogen bonds with amino acid residues in the active site of enzymes and proteins. The binding of N-(4-methyl-2-pyridinyl)-4-morpholinesulfonamide to the active site of an enzyme or protein can disrupt its normal function and lead to a decrease in activity.
Biochemical and Physiological Effects:
N-(4-methyl-2-pyridinyl)-4-morpholinesulfonamide has been shown to have a variety of biochemical and physiological effects. Inhibition of carbonic anhydrase by N-(4-methyl-2-pyridinyl)-4-morpholinesulfonamide can lead to a decrease in the production of bicarbonate ions, which are important for maintaining acid-base balance in the body. Inhibition of topoisomerase II by N-(4-methyl-2-pyridinyl)-4-morpholinesulfonamide can lead to DNA damage and cell death. N-(4-methyl-2-pyridinyl)-4-morpholinesulfonamide has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-methyl-2-pyridinyl)-4-morpholinesulfonamide in lab experiments is its ability to selectively inhibit specific enzymes and proteins. This allows researchers to study the function of these enzymes and proteins in a controlled manner. N-(4-methyl-2-pyridinyl)-4-morpholinesulfonamide is also relatively easy to synthesize and purify, making it readily available for use in lab experiments.
One of the limitations of using N-(4-methyl-2-pyridinyl)-4-morpholinesulfonamide in lab experiments is its potential for off-target effects. Due to its ability to bind to a wide range of proteins and enzymes, N-(4-methyl-2-pyridinyl)-4-morpholinesulfonamide may inhibit other proteins or enzymes that are not intended targets. This can lead to unintended effects and make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research involving N-(4-methyl-2-pyridinyl)-4-morpholinesulfonamide. One area of interest is the development of more selective inhibitors that target specific enzymes or proteins. This could lead to the development of new drugs for the treatment of various diseases.
Another area of interest is the study of the physiological effects of N-(4-methyl-2-pyridinyl)-4-morpholinesulfonamide in animal models. This could provide valuable insights into the potential therapeutic uses of N-(4-methyl-2-pyridinyl)-4-morpholinesulfonamide and its mechanism of action.
Overall, N-(4-methyl-2-pyridinyl)-4-morpholinesulfonamide is a valuable tool compound for scientific research due to its ability to selectively inhibit specific enzymes and proteins. Further research is needed to fully understand its potential therapeutic uses and to develop more selective inhibitors.
Méthodes De Synthèse
The synthesis of N-(4-methyl-2-pyridinyl)-4-morpholinesulfonamide involves the reaction of 4-methyl-2-pyridinecarboxylic acid with morpholine and sulfamic acid. The reaction takes place in the presence of a catalyst and requires careful monitoring of temperature and pH. The resulting product is a white crystalline powder that is purified through recrystallization and filtration.
Applications De Recherche Scientifique
N-(4-methyl-2-pyridinyl)-4-morpholinesulfonamide has a wide range of applications in scientific research, including biochemistry, pharmacology, and medicinal chemistry. It is commonly used as a tool compound to inhibit specific enzymes and proteins. N-(4-methyl-2-pyridinyl)-4-morpholinesulfonamide has been shown to inhibit the activity of carbonic anhydrase, a zinc-containing enzyme that plays a critical role in regulating acid-base balance in the body. N-(4-methyl-2-pyridinyl)-4-morpholinesulfonamide has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Propriétés
Nom du produit |
N-(4-methyl-2-pyridinyl)-4-morpholinesulfonamide |
|---|---|
Formule moléculaire |
C10H15N3O3S |
Poids moléculaire |
257.31 g/mol |
Nom IUPAC |
N-(4-methylpyridin-2-yl)morpholine-4-sulfonamide |
InChI |
InChI=1S/C10H15N3O3S/c1-9-2-3-11-10(8-9)12-17(14,15)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3,(H,11,12) |
Clé InChI |
UHQPIDNNMYABIF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)N2CCOCC2 |
SMILES canonique |
CC1=CC(=NC=C1)NS(=O)(=O)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-isopropyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B279050.png)
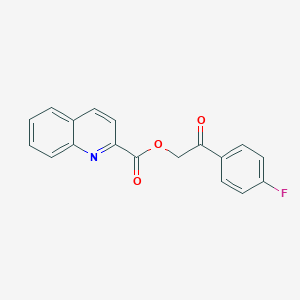
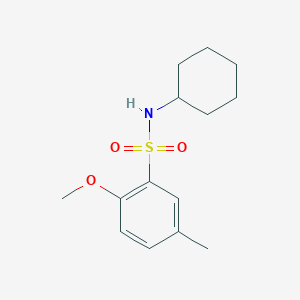

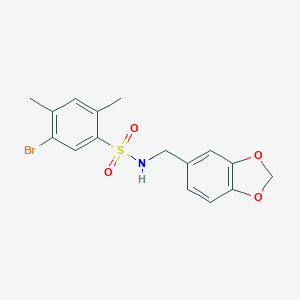


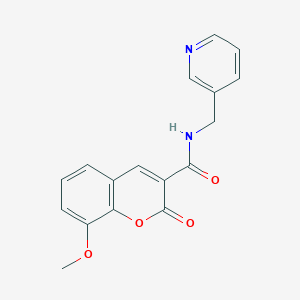
![1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B279082.png)
![1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole](/img/structure/B279086.png)

![1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B279095.png)

